Methyl-2-Amino-4-methylbenzoat

Übersicht

Beschreibung

5-Iod-2’-Desoxyuridin (IdUrd) ist ein halogeniertes Nukleosid-Analogon von Thymidin. Es ist bekannt für seine antiviralen Eigenschaften und seine Fähigkeit, als Radio-Sensitizer in der Krebsbehandlung zu wirken. IdUrd wird während der Replikation in die DNA eingebaut, wobei es Thymidin ersetzt, was zu einer Störung der DNA-Synthese und -Funktion führt .

Wissenschaftliche Forschungsanwendungen

IdUrd hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von DNA-Synthese- und Reparaturmechanismen eingesetzt.

Medizin: Wirkt als Radio-Sensitizer in der Krebsbehandlung und erhöht die Wirksamkeit der Strahlentherapie.

Wirkmechanismus

IdUrd übt seine Wirkung aus, indem es an der Stelle von Thymidin in die DNA eingebaut wird. Dieser Einbau führt zur Bildung von Einzelstrangbrüchen und nachfolgenden Doppelstrangbrüchen, wodurch die DNA-Synthese und -Funktion gestört wird. Die Verbindung wird von der Thymidinkinase phosphoryliert und während der Replikation in die DNA eingebaut. Diese Störung der DNA-Synthese ist die Grundlage für seine antiviralen und radio-sensibilisierenden Eigenschaften .

Wirkmechanismus

Target of Action

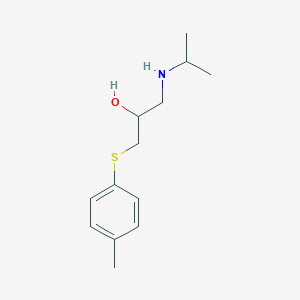

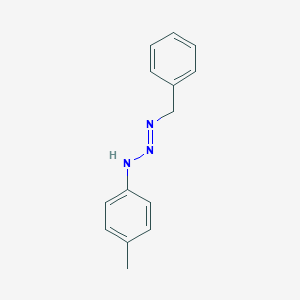

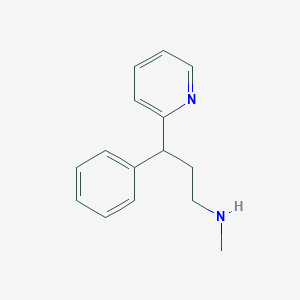

Methyl 2-amino-4-methylbenzoate is a chemical compound with the molecular formula C9H11NO2

Mode of Action

The exact mode of action of Methyl 2-amino-4-methylbenzoate is not well-documented. It’s likely that it interacts with its targets in a manner similar to other benzoate derivatives. These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzoate derivatives are often involved in a variety of biochemical pathways, including those related to inflammation, pain sensation, and neurotransmission .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds often have anti-inflammatory, analgesic, and neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-4-methylbenzoate. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

IdUrd kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 5-Ioduracil mit Phosphorylchlorid und Dimethylanilin, um 2,4-Dichlor-5-iodopyrimidin zu produzieren. Dieser Zwischenprodukt wird dann mit Natriummethoxid in Methanol umgesetzt, um 2,4-Dimethoxy-5-iodopyrimidin zu erhalten. Schließlich wird diese Verbindung durch eine Reihe von Entschützungs- und Glykosylierungsschritten zu IdUrd umgewandelt .

Industrielle Produktionsverfahren

Für die industrielle Produktion kann IdUrd mit Hilfe einer Iodogen-gestützten Destannylierungsreaktion von 5-(Tri-n-butylstannyl)-2’-Desoxyuridin synthetisiert werden. Diese Methode sorgt für eine hohe in-vitro-Stabilität und erfüllt die Anforderungen der guten Laborpraxis (GLP) und der guten klinischen Praxis (GCP) .

Chemische Reaktionsanalyse

Arten von Reaktionen

IdUrd unterliegt verschiedenen chemischen Reaktionen, darunter Substitution und Einbau in die DNA. Es ist bekannt für seine Fähigkeit, Thymidin in DNA zu ersetzen, was zur Bildung von Einzelstrangbrüchen und nachfolgenden Doppelstrangbrüchen führt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von IdUrd verwendet werden, sind Phosphorylchlorid, Dimethylanilin, Natriummethoxid und Iodogen. Reaktionsbedingungen umfassen typischerweise Rückfluss in Methanol oder anderen Lösungsmitteln .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch den Einbau von IdUrd in DNA gebildet wird, ist ein modifizierter DNA-Strang, bei dem IdUrd Thymidin ersetzt. Diese Modifikation führt zu einer Störung der DNA-Synthese und -Funktion, was die Grundlage für seine antiviralen und radio-sensibilisierenden Eigenschaften darstellt .

Analyse Chemischer Reaktionen

Types of Reactions

IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .

Major Products Formed

The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-2’-Desoxyuridin (BrdUrd): Ein weiteres halogeniertes Nukleosid-Analogon mit ähnlichen Eigenschaften wie IdUrd.

5-Chlor-2’-Desoxyuridin (CldUrd): Ein halogeniertes Nukleosid-Analogon, das in ähnlichen Anwendungen verwendet wird.

Einzigartigkeit von IdUrd

IdUrd ist einzigartig in seiner hohen Effizienz als Radio-Sensitizer und seiner Fähigkeit, mit minimaler Toxizität in die DNA eingebaut zu werden, verglichen mit anderen halogenierten Nukleosid-Analogen. Seine spezifische Einlagerung in virale DNA macht es besonders effektiv gegen DNA-Viren wie das Herpes-simplex-Virus .

Eigenschaften

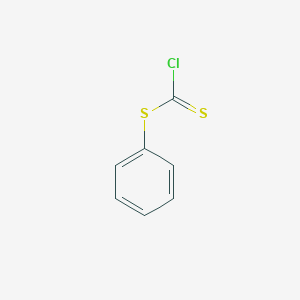

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)

![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)